molecular formula C23H20FN3O4 B4381221 N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide

N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide

Cat. No.: B4381221
M. Wt: 421.4 g/mol
InChI Key: NTPGSKYOBGNURZ-UHFFFAOYSA-N
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Description

N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide typically involves multi-step organic reactionsThe furan ring is then attached through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O4/c1-29-19-7-2-3-8-20(19)30-15-18-9-10-21(31-18)23(28)25-22-11-12-27(26-22)14-16-5-4-6-17(24)13-16/h2-13H,14-15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPGSKYOBGNURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3=NN(C=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide
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N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide
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N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide
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N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide
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N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide
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N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide

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